acetoacetyl-CoA acetoacetyl-CoA Acetoacetyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of acetoacetic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a butyryl-CoA and an acetoacetic acid. It is a conjugate acid of an acetoacetyl-CoA(4-).
Acetoacetyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
acetoacetyl-CoA is a natural product found in Homo sapiens and Bos taurus with data available.
acetoacetyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 1420-36-6
VCID: VC21077562
InChI: InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
SMILES: CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Molecular Formula: C25H40N7O18P3S
Molecular Weight: 851.6 g/mol

acetoacetyl-CoA

CAS No.: 1420-36-6

Cat. No.: VC21077562

Molecular Formula: C25H40N7O18P3S

Molecular Weight: 851.6 g/mol

* For research use only. Not for human or veterinary use.

acetoacetyl-CoA - 1420-36-6

Specification

CAS No. 1420-36-6
Molecular Formula C25H40N7O18P3S
Molecular Weight 851.6 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate
Standard InChI InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
Standard InChI Key OJFDKHTZOUZBOS-CITAKDKDSA-N
Isomeric SMILES CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
SMILES CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Canonical SMILES CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Introduction

Structure and Biochemical Properties

Acetoacetyl-CoA is a thioester formed between coenzyme A (CoA) and acetoacetic acid. This four-carbon intermediate consists of the acetoacetate moiety (a beta-keto acid) linked to the complex CoA molecule through a high-energy thioester bond. This energetically favorable bond facilitates the transfer of the acetoacetyl group in various metabolic reactions. Structurally, acetoacetyl-CoA represents one of the earliest condensation products in lipid biosynthesis pathways, often serving as the foundation for more complex molecules.

Biosynthetic Pathways of Acetoacetyl-CoA

Traditional Thiolase-Mediated Synthesis

The conventional route for acetoacetyl-CoA formation involves the condensation of two molecules of acetyl-CoA, catalyzed by the enzyme acetoacetyl-CoA thiolase through a thioester-dependent Claisen condensation reaction . This reaction is reversible and represents a critical step in various metabolic pathways:

2 Acetyl-CoA → Acetoacetyl-CoA + CoA

This pathway is particularly important in the mevalonate pathway for cholesterol synthesis, where acetoacetyl-CoA serves as the initial condensation product leading to more complex isoprenoids .

Novel Synthase-Mediated Pathway

A groundbreaking discovery in acetoacetyl-CoA metabolism revealed an alternative synthetic pathway involving the enzyme acetoacetyl-CoA synthase (NphT7, EC 2.3.1.194). First identified in Streptomyces sp. CL190, this enzyme catalyzes a single condensation reaction between acetyl-CoA and malonyl-CoA to produce acetoacetyl-CoA, releasing free CoA and carbon dioxide :

Acetyl-CoA + Malonyl-CoA → Acetoacetyl-CoA + CoA + CO₂

Unlike the thiolase-mediated reaction, this pathway is essentially irreversible due to the decarboxylation step, providing potential metabolic advantages. Research has demonstrated that NphT7 shows no acetoacetyl-CoA synthesizing activity through the condensation of two acetyl-CoA molecules, distinguishing it functionally from the traditional thiolase enzyme .

Acetoacetyl-CoA Synthetase Pathway

Acetoacetyl-CoA can also be generated through the activity of acetoacetyl-CoA synthetase (AACS, EC 6.2.1.16), which catalyzes the ATP-dependent coupling of acetoacetate (one of the ketone bodies) to CoA :

Acetoacetate + CoA + ATP → Acetoacetyl-CoA + AMP + PPi

This enzyme plays a critical role in the anabolic utilization of ketone bodies for de novo lipid synthesis, a process that bypasses citrate and ATP citrate lyase. AACS is a cytosolic lipogenic enzyme found in many tissues involved in lipid synthesis and has a low micromolar affinity for acetoacetate .

Metabolic Roles and Significance

Central Role in Cholesterol Biosynthesis

Acetoacetyl-CoA serves as the essential precursor for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the mevalonate pathway, which is critical for cholesterol synthesis. In this pathway, acetoacetyl-CoA condenses with another molecule of acetyl-CoA to form HMG-CoA, catalyzed by HMG-CoA synthase :

Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA

HMG-CoA is subsequently reduced to mevalonate by HMG-CoA reductase, which represents the committed, rate-limiting step in cholesterol formation. This reaction is a major regulatory point in cholesterol biosynthesis . The subsequent steps in the pathway proceed largely unregulated, with mevalonate being used to synthesize isoprenoid units that eventually form squalene and finally cholesterol through a series of cyclization reactions and modifications .

Precursor for Polyhydroxybutyrate Synthesis

Acetoacetyl-CoA serves as a key precursor for poly-β-hydroxybutyrate (PHB), a biodegradable polyester produced by certain microorganisms as an energy and carbon storage material . In this pathway, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA, which is then polymerized to form PHB. This connection highlights the importance of acetoacetyl-CoA in microbial polymer production, which has potential applications in biodegradable plastics development.

Regulation of Acetoacetyl-CoA Metabolism

Enzyme Regulation in Response to Metabolic Signals

The enzymes involved in acetoacetyl-CoA metabolism are subject to sophisticated regulatory mechanisms. For example, AACS activity is highly regulated in response to nutritional and hormonal signals. The following table illustrates how AACS and related enzymes are regulated by dietary modifications in animal models :

Enzyme ActivityFed controls7.5% Cholesterol fed5% Cholestyramine0.1% LovastatinCholestyramine plus lovastatin
AACS (μmol/h/g)4.7 ± 0.40.7 ± 0.113.3 ± 0.817.8 ± 3.830.8 ± 2.7
Cytosolic HMG-CoA synthase (μmol/h/g)5.2 ± 0.51.3 ± 0.112.4 ± 0.617.3 ± 2.431.5 ± 1.9
HMG-CoA reductase (μmol/h/g)3.3 ± 0.30.39 ± 0.1221.0 ± 2.117.4174 ± 6
Cytosolic AcAc-CoA thiolase (μmol/h/g)11.9 ± 3.05.9 ± 0.717.7 ± 2.0ND35.2 ± 2.3

This data demonstrates that dietary cholesterol suppresses AACS activity, while cholesterol-lowering interventions (cholestyramine, lovastatin) significantly increase enzyme activity, indicating coordinated regulation with cholesterol synthesis pathways .

Allosteric and Feedback Regulation

AACS is subject to allosteric inhibition by various acyl-CoA compounds. Studies have shown that palmitoyl-CoA (Ki = 9.8 μM), octanoyl-CoA (Ki = 17.0 μM), hexanoyl-CoA (Ki = 30 μM), butyryl-CoA (Ki = 190 μM), and acetyl-CoA (Ki = 175 μM) all inhibit AACS noncompetitively . This feedback regulation by long-chain acyl-CoAs may control the contribution of AACS to de novo fatty acid synthesis, providing a mechanism to balance lipid synthesis pathways.

Biotechnological Applications

Enhanced Metabolic Engineering Through NphT7

The discovery of NphT7 (acetoacetyl-CoA synthase) has opened new possibilities for metabolic engineering. Researchers have demonstrated that coexpression of nphT7 with HMG-CoA synthase and HMG-CoA reductase genes in heterologous hosts allowed 3.5-fold higher production of mevalonate compared to when only the latter two genes were expressed . This suggests that nphT7 can significantly increase cellular concentrations of acetoacetyl-CoA, potentially leading to enhanced production of valuable terpenoids and poly-β-hydroxybutyrate .

Integration with Synthetic Acetyl-CoA Pathways

Recent research has developed synthetic pathways for acetyl-CoA production, such as the Synthetic Acetyl-CoA (SACA) pathway, which can provide precursors for acetoacetyl-CoA synthesis . This pathway utilizes engineered glycolaldehyde synthase and acetyl-phosphate synthase to produce acetyl-CoA from simple carbon sources. Integration of these synthetic pathways with acetoacetyl-CoA production systems could enable more efficient production of valuable compounds derived from acetoacetyl-CoA.

Alternative Metabolic Routes and Connections

Integration with the Acetyl-CoA Pathway

Acetoacetyl-CoA metabolism connects with the acetyl-CoA pathway (Wood-Ljungdahl pathway), which is utilized by certain bacteria and archaea . This pathway involves carbon monoxide dehydrogenase and acetyl-CoA synthase complex, which can generate acetyl-CoA from carbon dioxide and hydrogen, providing an alternative source of acetyl-CoA for acetoacetyl-CoA synthesis . This connection illustrates the metabolic versatility of acetoacetyl-CoA across diverse organisms.

Role in Glucose-Sparing Metabolism

The utilization of ketone bodies via AACS for lipid synthesis represents a glucose-sparing metabolic strategy that may be particularly important during low carbohydrate availability . By channeling ketone bodies into lipid synthesis through acetoacetyl-CoA, organisms can conserve glucose for essential functions while maintaining necessary lipid synthesis, demonstrating the metabolic flexibility provided by acetoacetyl-CoA pathways.

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